REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[C:4](=[O:14])[CH:5]=[C:6]([CH3:13])[O:7]2.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[Cu][C:25]#[N:26].[C-]#N.[Na+]>S(=O)(=O)(O)O.O.C(OCC)(=O)C>[CH3:13][C:6]1[O:7][C:8]2[C:9]([CH3:12])=[CH:10][CH:11]=[C:2]([C:25]#[N:26])[C:3]=2[C:4](=[O:14])[CH:5]=1 |f:1.2,3.4,6.7|
|
Name
|
5-amino-2,8-dimethyl-4H-chromen-4-one
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C=C(OC2=C(C=C1)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
copper(I) cyanide
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 0° C. for 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered through kieselguhr
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=2C(=CC=C(C2C(C1)=O)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |